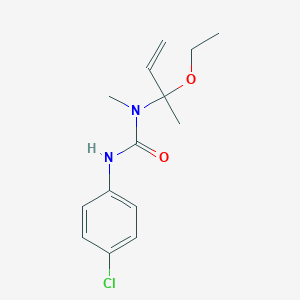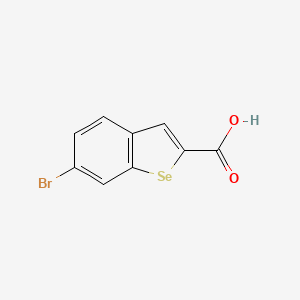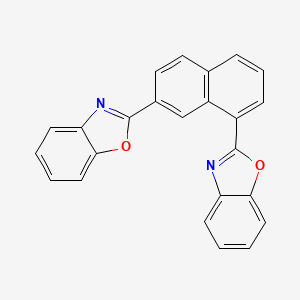
2,2'-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) is an organic compound with the molecular formula C24H14N2O2. It is known for its applications as a fluorescent brightener, particularly in the textile and paper industries. This compound is characterized by its ability to absorb ultraviolet light and re-emit it as visible blue light, enhancing the appearance of whiteness in materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) typically involves the condensation of naphthalene derivatives with benzoxazole derivatives. One common method includes the reaction of 1,7-diaminonaphthalene with 2-hydroxybenzaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to form the final product.
Reaction Conditions:
Temperature: 80-100°C
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Solvent: Ethanol or methanol
Industrial Production Methods
In industrial settings, the production of 2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) is carried out in large reactors with precise control over temperature and pH. The process involves continuous monitoring and optimization to ensure high yield and purity of the product. The final product is often purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated derivatives
科学研究应用
2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the staining of biological samples for fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Widely used as a fluorescent brightener in textiles, paper, and detergents.
作用机制
The mechanism of action of 2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) involves the absorption of ultraviolet light and subsequent emission of visible blue light. This process is facilitated by the conjugated system of double bonds in the molecule, which allows for efficient energy transfer. The emitted light enhances the appearance of whiteness in materials by compensating for yellowish tones.
相似化合物的比较
Similar Compounds
- 2,2’-(Naphthalene-1,4-diyl)bis(1,3-benzoxazole)
- 2,2’-(Naphthalene-1,8-diyl)bis(1,3-benzoxazole)
- 2,2’-(Naphthalene-2,3-diyl)bis(1,3-benzoxazole)
Uniqueness
2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) is unique due to its specific structural arrangement, which provides optimal fluorescent properties. Compared to its analogs, it offers superior stability and brightness, making it highly effective as a fluorescent brightener in various applications.
属性
CAS 编号 |
65475-16-3 |
|---|---|
分子式 |
C24H14N2O2 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
2-[7-(1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C24H14N2O2/c1-3-10-21-19(8-1)25-23(27-21)16-13-12-15-6-5-7-17(18(15)14-16)24-26-20-9-2-4-11-22(20)28-24/h1-14H |
InChI 键 |
NLCDALPOXQSMFX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC4=C(C=CC=C4C5=NC6=CC=CC=C6O5)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


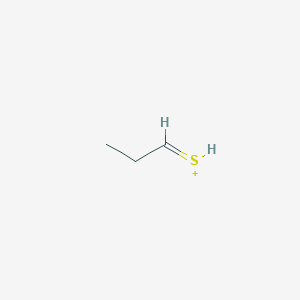

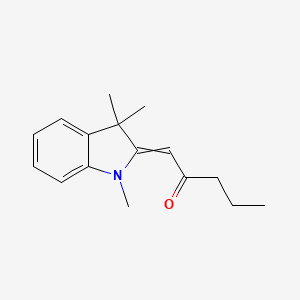
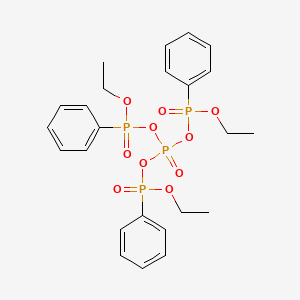
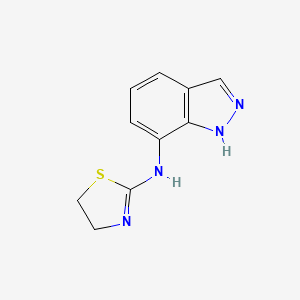

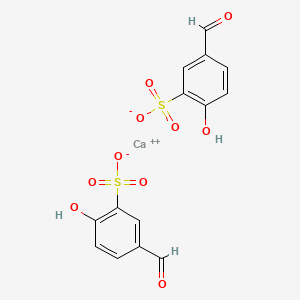
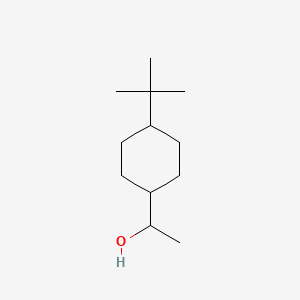
![4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]](/img/structure/B14488826.png)
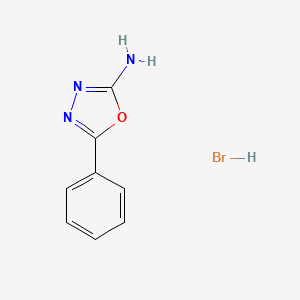
![Methyl 7H-benzo[c]fluorene-7-carboxylate](/img/structure/B14488839.png)

